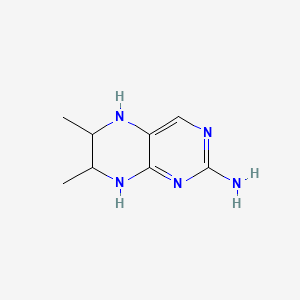![molecular formula C19H34O2 B579848 2-[(Tetradec-10-yn-1-yl)oxy]oxane CAS No. 86252-54-2](/img/structure/B579848.png)
2-[(Tetradec-10-yn-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tetradec-10-yn-1-yl)oxy]oxane is an organic compound that is used in a variety of scientific research applications. It is a cyclic ether with a molecular formula of C14H24O2 and a molar mass of 224.35 g/mol. This compound has a boiling point of 145°C and a melting point of -21°C. It is a colorless liquid that is insoluble in water but soluble in organic solvents. 2-[(Tetradec-10-yn-1-yl)oxy]oxane is a versatile compound that can be used in a variety of applications, from synthesizing other compounds to testing the effects of compounds on biochemical and physiological processes.
Applications De Recherche Scientifique
2-[(Tetradec-10-yn-1-yl)oxy]oxane has many applications in scientific research. It is used as a building block for the synthesis of other compounds, such as 1-methyl-2-[(tetradec-10-yn-1-yl)oxy]oxane and 1-bromo-2-[(tetradec-10-yn-1-yl)oxy]oxane. It can also be used as a reagent in chemical reactions to form other compounds. Additionally, it is used as a starting material in the synthesis of drugs, such as the anti-cancer drug gemcitabine.
Mécanisme D'action
2-[(Tetradec-10-yn-1-yl)oxy]oxane is a versatile compound that can be used in a variety of ways. It can act as a reagent in chemical reactions to form other compounds, or it can be used as a starting material in the synthesis of drugs. In addition, it can be used to test the effects of compounds on biochemical and physiological processes.
Biochemical and Physiological Effects
2-[(Tetradec-10-yn-1-yl)oxy]oxane has been studied for its effects on biochemical and physiological processes. Studies have shown that it can act as an inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation in the body. Additionally, it has been shown to be an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(Tetradec-10-yn-1-yl)oxy]oxane has several advantages for use in lab experiments. It is a colorless liquid that is insoluble in water but soluble in organic solvents, making it easy to work with. Additionally, it is a versatile compound that can be used as a reagent in chemical reactions or as a starting material in the synthesis of drugs. However, there are some limitations to its use in lab experiments. It is a relatively unstable compound, and it has a low boiling point, so it must be handled and stored carefully.
Orientations Futures
There are many potential future directions for 2-[(Tetradec-10-yn-1-yl)oxy]oxane research. One potential direction is to further explore its effects on biochemical and physiological processes, such as its ability to act as an inhibitor of the enzyme phosphodiesterase-4. Additionally, further research could focus on developing more efficient and cost-effective methods of synthesis. Additionally, research could focus on exploring the potential applications of 2-[(Tetradec-10-yn-1-yl)oxy]oxane in drug synthesis and drug delivery. Finally, research could focus on exploring the potential of this compound as a starting material for the synthesis of other compounds.
Méthodes De Synthèse
2-[(Tetradec-10-yn-1-yl)oxy]oxane can be synthesized by a variety of methods. One method is the reaction of ethylmagnesium bromide with tetradec-10-yn-1-ol in the presence of a base. This reaction produces a 1:1 ratio of 2-[(Tetradec-10-yn-1-yl)oxy]oxane and 1-bromo-2-[(tetradec-10-yn-1-yl)oxy]oxane. Another method is the reaction of tetradec-10-yn-1-ol with dimethyl sulfate in the presence of a base. This reaction produces a 1:2 ratio of 2-[(Tetradec-10-yn-1-yl)oxy]oxane and 1-methyl-2-[(tetradec-10-yn-1-yl)oxy]oxane.
Propriétés
IUPAC Name |
2-tetradec-10-ynoxyoxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-3,6-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSKYRURFMDUKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCCCCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50826792 |
Source


|
| Record name | 2-[(Tetradec-10-yn-1-yl)oxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50826792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86252-54-2 |
Source


|
| Record name | 2-[(Tetradec-10-yn-1-yl)oxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50826792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

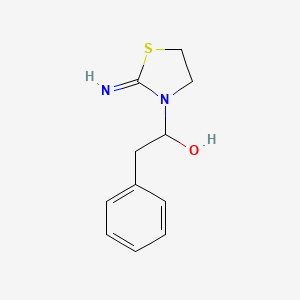
![4-Hydroxy-3-[[4-hydroxy-3-[[2-[methyl(octadecyl)amino]-5-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid](/img/structure/B579768.png)
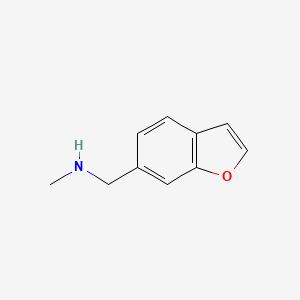

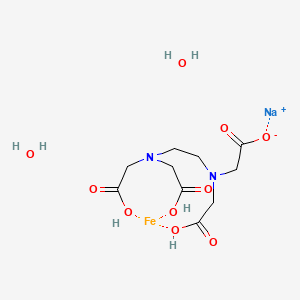
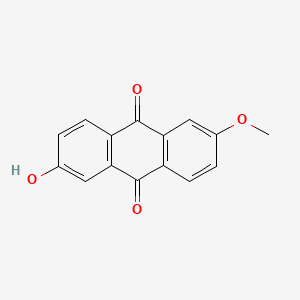
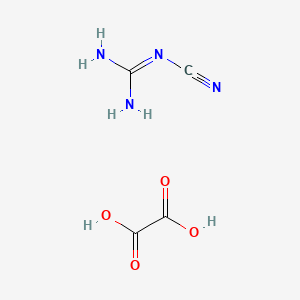



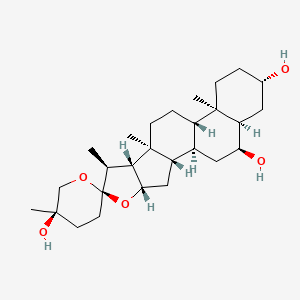
![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)
